molecular formula C15H13N3O3 B2656488 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 851095-51-7

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2656488
CAS No.: 851095-51-7
M. Wt: 283.287
InChI Key: YKFHNEKLJXQYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the furan and phenylpropanamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The furan ring can be introduced through a condensation reaction with a furan derivative, and the phenylpropanamide group can be attached via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

One of the primary areas of interest for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is its potential as a drug candidate. The compound's structure suggests it may exhibit anti-inflammatory and antimicrobial properties, making it valuable in the development of new medications. Research indicates that derivatives of oxadiazoles are being explored for their ability to inhibit critical enzymes involved in disease processes, such as tuberculosis treatment .

Case Study: Tuberculosis Inhibitors

A study identified novel inhibitors derived from oxadiazole compounds, demonstrating significant activity against Mycobacterium tuberculosis. The research highlighted how structural modifications could enhance efficacy and reduce toxicity .

Agricultural Chemistry

In agricultural chemistry, this compound has potential applications as a herbicide or pesticide . Its unique chemical properties may help improve crop yields while minimizing environmental impact. Research into similar oxadiazole compounds has shown promise in enhancing the effectiveness of agrochemicals .

Application Example: Agrochemical Formulations

Compounds with oxadiazole moieties have been incorporated into formulations aimed at pest control, demonstrating improved activity compared to traditional chemicals. This advancement could lead to more sustainable agricultural practices.

Material Science

The compound is also being investigated for its role in material science , particularly in the development of advanced materials such as polymers and coatings. The thermal stability and chemical resistance offered by oxadiazole derivatives make them suitable for creating materials that can withstand harsh environments .

Material Properties Table

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Application AreasCoatings, Polymers

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various analytical techniques. Its ability to facilitate the detection and quantification of other compounds is crucial for quality control in manufacturing processes .

Analytical Techniques Utilized

  • Chromatography
  • Spectroscopy
  • Mass Spectrometry

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is unique due to the presence of both furan and oxadiazole rings, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .

Biological Activity

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2 with a molecular weight of 296.32 g/mol. Its structure includes a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed high efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was confirmed in animal models, where it demonstrated a dose-dependent reduction in tumor size .

3. Neuropharmacological Effects

The compound has shown promise as a modulator of the GABAergic system. A related study indicated that oxadiazole derivatives could act as agonists at the benzodiazepine receptor sites on GABAA receptors. This action suggests potential applications in treating anxiety and seizure disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalModulates GABAergic activity

The biological activities of this compound can be attributed to its interaction with specific biological targets:

  • GABA Receptor Modulation : The compound enhances GABAergic transmission by binding to benzodiazepine receptors, leading to increased inhibitory neurotransmission.
  • Apoptotic Pathways : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Antibacterial Mechanisms : The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.

Case Studies

Case Study 1 : A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor volume compared to controls (p < 0.01), supporting its potential as an anticancer agent .

Case Study 2 : In a neuropharmacological study involving rat models subjected to induced anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus-maze test (p < 0.05) .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-7,10H,8-9H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFHNEKLJXQYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.